
SR10067
概要
説明
SR 10067は、核内受容体Rev-ErbαおよびRev-Erbβの強力で選択的な脳透過性アゴニストです。 この化合物は、分子量が465.58で、化学式はC₃₁H₃₁NO₃です .
作用機序
SR 10067は、核内受容体Rev-ErbαとRev-Erbβに選択的に結合し、活性化することによってその効果を発揮します。これらの受容体は、概日リズム、代謝、炎症反応の調節において重要な役割を果たしています。 これらの受容体を活性化することにより、SR 10067は、これらの経路に関連する遺伝子発現と細胞プロセスに影響を与えます .
類似の化合物:
SR 9009: 同様の不安解消効果と代謝効果を持つ、Rev-ErbαとRev-Erbβの別の選択的アゴニストです。
GSK4112: 概日リズム研究への応用を持つ、Rev-Erbαの合成リガンドです。
独自性: SR 10067は、その高い選択性と脳透過性により、中枢神経系の効果と、神経精神疾患における潜在的な治療用途の研究に特に役立ちます .
準備方法
合成経路と反応条件: SR 10067の合成には、イソキノリンコアの形成と、それに続くナフタレンイルメタノン部分の導入のための官能基化を含む、複数のステップが含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進するための触媒の使用を伴います .
工業的製造方法: SR 10067の工業的製造方法は、公開されている資料ではあまり広く記載されていません。
化学反応の分析
反応の種類: SR 10067は、イソキノリンやナフタレンイルメタノン部分などの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件:
置換反応: これらの反応は、しばしば、穏やかな条件から中程度の条件下で求核試薬または求電子試薬を伴います。
酸化反応と還元反応: 詳細は限定的ですが、化合物の構造は酸化反応と還元反応の潜在的な部位を示唆しています.
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、官能基が修飾された誘導体をもたらす可能性があります .
4. 科学研究への応用
SR 10067は、以下を含むがこれらに限定されない、幅広い科学研究への応用を持っています。
科学的研究の応用
Circadian Rhythm Modulation
SR10067 has been shown to significantly enhance the potency of REV-ERB activation compared to earlier compounds such as SR9011 and SR9009. In vitro studies demonstrate that this compound has an IC50 of approximately 170 nM for REV-ERBα and 160 nM for REV-ERBβ, indicating a higher affinity than its predecessors (IC50 ~700 nM) .
Key Findings:
- Increased Wakefulness: Administration of this compound leads to increased locomotor activity and wakefulness in animal models, suggesting its potential use in addressing sleep disorders .
- Anxiolytic Effects: In behavioral assays, this compound exhibited anxiolytic properties, reducing marble burying behavior in mice, which correlates with decreased anxiety levels .
Mood Disorders
Recent studies have explored the role of this compound in modulating depressive-like behaviors. In experiments involving chronic mild stress models, acute administration of this compound resulted in increased immobility time during forced swim tests, indicative of heightened depressive-like symptoms .
Key Observations:
- Impact on Reward Systems: The compound affected sucrose preference tests, demonstrating anhedonia—a core symptom of depression—suggesting its influence on motivational aspects .
- Mechanistic Insights: The modulation of Bmal1 expression in the prefrontal cortex was identified as a mechanism through which this compound exerts its effects on mood regulation .
Inflammation and Immune Response
This compound has shown promise in attenuating Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells. This suggests potential therapeutic applications for respiratory conditions characterized by inflammation and barrier dysfunction .
Research Highlights:
- Cytokine Modulation: The agonist's ability to stabilize circadian rhythms may play a role in enhancing epithelial barrier integrity and reducing inflammatory responses .
- Clinical Relevance: The findings imply that targeting REV-ERB pathways could be beneficial for managing allergic responses and other inflammatory diseases.
Metabolic Disorders
The modulation of circadian rhythms by this compound may also extend to metabolic health. Circadian dysregulation is linked with various metabolic disorders, including obesity and diabetes. By enhancing REV-ERB activity, this compound could potentially improve metabolic profiles and support weight management strategies.
Potential Applications:
- Weight Management: Increased REV-ERB activity may enhance lipid metabolism and glucose homeostasis .
- Diabetes Management: Future studies could investigate the role of this compound in improving insulin sensitivity and overall metabolic health.
Table: Summary of Key Studies on this compound
類似化合物との比較
SR 9009: Another selective agonist of Rev-Erbα and Rev-Erbβ with similar anxiolytic and metabolic effects.
GSK4112: A synthetic ligand for Rev-Erbα with applications in circadian rhythm research.
Uniqueness: SR 10067 is unique due to its high selectivity and brain-penetrant properties, making it particularly useful for studying central nervous system effects and potential therapeutic applications in neuropsychiatric disorders .
生物活性
SR10067 is a synthetic agonist of the nuclear receptor REV-ERB, which plays a critical role in regulating circadian rhythms and various metabolic processes. This article delves into the biological activity of this compound, summarizing its effects on behavior, metabolism, and molecular mechanisms based on recent research findings.
This compound acts primarily by binding to the REV-ERB receptors (REV-ERBα and REV-ERBβ), modulating their activity. It has been shown to have a significantly higher potency compared to earlier REV-ERB agonists such as SR9009 and SR9011. Specifically, this compound exhibits an IC50 of approximately 170 nM for REV-ERBα and 160 nM for REV-ERBβ, whereas SR9011 has an IC50 of about 670 nM for REV-ERBα . This enhanced potency allows for more pronounced biological effects.
Effects on Behavior
Locomotor Activity : Research indicates that acute administration of this compound leads to a transient decrease in locomotor and exploratory activity in mice. This effect is particularly notable when administered during the light phase (ZT06) . In conditions devoid of stress, this compound does not significantly alter reward-seeking behavior; however, it does induce anhedonia-like symptoms under conditions that typically promote depressive behaviors .
Depressive-Like Phenotypes : In studies involving chronic mild stress paradigms, mice treated with this compound exhibited increased immobility in forced swim tests (FST) and tail suspension tests (TST), suggesting a potentiation of depressive-like behaviors. The underlying mechanism appears to involve repression of Bmal1 expression in the medial prefrontal cortex (mPFC), which is crucial for mood regulation .
Metabolic Effects
This compound has been implicated in the modulation of metabolic processes. Its administration has been associated with increased energy expenditure and alterations in sleep architecture. For instance, studies have shown that treatment with this compound can lead to weight loss and decreased fat mass in rodent models due to enhanced metabolic activity .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Chronic Mild Stress Model : In a study utilizing a chronic mild stress model, mice treated with this compound demonstrated significantly higher immobility times compared to controls. This suggests that pharmacological activation of REV-ERB may exacerbate depressive-like symptoms under stress .
- Metabolic Regulation Study : Another study highlighted that chronic administration of this compound resulted in notable metabolic changes, including increased energy expenditure and weight loss in mice subjected to high-fat diets. These findings support the potential use of this compound in managing obesity-related metabolic disorders .
特性
IUPAC Name |
[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPAGKWBFUICQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。